molecular formula C10H18O4 B8079813 (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

(3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B8079813
M. Wt: 202.25 g/mol
InChI Key: WLKCFWOAOSFUQY-MRTMQBJTSA-N
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Description

The compound (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a complex organic molecule characterized by its unique cyclopentane ring fused with a dioxolane ring This compound features a hydroxyethyl group and two methyl groups, contributing to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the construction of the cyclopentane ring, which can be achieved through cyclization reactions of suitable precursors.

    Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a cyclization reaction involving a diol and an aldehyde or ketone.

    Functional Group Modifications: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, while the methyl groups are added via alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to accelerate the reactions, and purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

The uniqueness of (3AR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3aR,4S,6aR)-4-(2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2)13-7-3-4-10(12,5-6-11)8(7)14-9/h7-8,11-12H,3-6H2,1-2H3/t7-,8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKCFWOAOSFUQY-MRTMQBJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCC(C2O1)(CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC[C@@]([C@@H]2O1)(CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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